molecular formula C13H15BrN2 B12979904 1-(7-Bromoquinolin-2-yl)butan-1-amine

1-(7-Bromoquinolin-2-yl)butan-1-amine

Cat. No.: B12979904
M. Wt: 279.18 g/mol
InChI Key: CRXWWAMNDYELOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Bromoquinolin-2-yl)butan-1-amine is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring. The presence of a bromine atom at the 7th position and a butan-1-amine group at the 1st position of the quinoline ring makes this compound unique. Quinoline derivatives are known for their versatile applications in medicinal chemistry, synthetic organic chemistry, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Bromoquinolin-2-yl)butan-1-amine typically involves the following steps:

    Bromination of Quinoline: The initial step involves the bromination of quinoline to introduce a bromine atom at the 7th position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

    Formation of Butan-1-amine Derivative: The brominated quinoline is then reacted with butan-1-amine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes using continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromoquinolin-2-yl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

Scientific Research Applications

1-(7-Bromoquinolin-2-yl)butan-1-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.

    Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Bromoquinolin-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in certain microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Bromoquinolin-2-yl)butan-1-amine is unique due to the presence of both the bromine atom and the butan-1-amine group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H15BrN2

Molecular Weight

279.18 g/mol

IUPAC Name

1-(7-bromoquinolin-2-yl)butan-1-amine

InChI

InChI=1S/C13H15BrN2/c1-2-3-11(15)12-7-5-9-4-6-10(14)8-13(9)16-12/h4-8,11H,2-3,15H2,1H3

InChI Key

CRXWWAMNDYELOO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=NC2=C(C=CC(=C2)Br)C=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.